molecular formula C12H14O4 B2857673 {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 1395081-56-7

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Cat. No.: B2857673
CAS No.: 1395081-56-7
M. Wt: 222.24
InChI Key: UORQJKKOBXSGRG-ARJAWSKDSA-N
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Description

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methoxy group, a propenyl group, and a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid typically involves the reaction of 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, involving the use of reactors, controlled temperatures, and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenyl group can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenoxyacetic acids.

Mechanism of Action

The mechanism of action of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORQJKKOBXSGRG-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325439
Record name 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395081-56-7
Record name 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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